molecular formula C13H14ClN3O2S B12913545 5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one CAS No. 19807-96-6

5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B12913545
CAS No.: 19807-96-6
M. Wt: 311.79 g/mol
InChI Key: UXDAYXPLQJQQQR-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrimidinone core substituted with a chlorophenylsulfinyl group, a dimethylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.

    Introduction of the Chlorophenylsulfinyl Group: This is achieved through a sulfoxidation reaction where a chlorophenyl group is introduced and subsequently oxidized to form the sulfinyl group.

    Methylation: The final step involves the methylation of the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced back to a sulfide.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.

    Modulating Receptors: Interacting with cellular receptors to modulate their activity.

    Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Chlorophenyl)sulfonyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfone group instead of a sulfinyl group.

    5-((4-Chlorophenyl)thio)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfide group instead of a sulfinyl group.

Uniqueness

5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-(4-Chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies regarding this compound, emphasizing its pharmacological implications.

Synthesis

The compound is synthesized through a multi-step process involving the treatment of various precursors. The synthesis typically involves:

  • Starting Materials : The key starting materials include 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide and anhydrous sodium acetate.
  • Reaction Conditions : The reaction is conducted in boiling ethanol, followed by crystallization from dimethylformamide to yield colorless crystals with a melting point of 238−240 °C .

Chemical Structure

The molecular formula of the compound is C13H14ClN3O2SC_{13}H_{14}ClN_{3}O_{2}S. Its structure features a pyrimidine ring substituted with a sulfinyl group and a dimethylamino group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Similar pyrimidine derivatives have been studied for their ability to inhibit enzymes in Trypanosoma brucei and Leishmania major, which are significant pathogens in tropical diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those with sulfinyl groups. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values suitable for further development .
  • Inhibition Studies : Another investigation focused on enzyme inhibition where derivatives were tested against AChE and urease. The results indicated that certain modifications to the pyrimidine structure significantly enhanced inhibitory potency .

Research Findings Summary Table

Study Focus Findings References
Antibacterial ActivityEffective against E. coli, S. aureus
Enzyme InhibitionInhibits AChE and urease; significant activity noted
Antiparasitic PotentialSimilar structures inhibit PTR1 in Trypanosoma spp.

Properties

CAS No.

19807-96-6

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14ClN3O2S/c1-8-11(12(18)16-13(15-8)17(2)3)20(19)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16,18)

InChI Key

UXDAYXPLQJQQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N(C)C)S(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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